![molecular formula C30H29NO B261618 N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide, commonly known as Dibenzylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Dibenzylamine exerts its pharmacological effects by binding to specific receptors in the body, including the dopamine and serotonin receptors. By binding to these receptors, Dibenzylamine can modulate various physiological and biochemical processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Dibenzylamine has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, Dibenzylamine has been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways, leading to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzylamine has several advantages for lab experiments, including its high purity and stability, making it an ideal candidate for various biochemical and pharmacological assays. However, Dibenzylamine also has several limitations, including its high cost and low solubility in aqueous solutions, which can limit its potential applications in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Dibenzylamine, including further investigation of its potential therapeutic effects in various diseases, the development of more efficient synthesis methods, and the exploration of its potential applications in materials science and organic synthesis. Additionally, further studies are needed to elucidate the precise mechanisms of action of Dibenzylamine and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, Dibenzylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Through careful synthesis and investigation, Dibenzylamine has been shown to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for further study. While there are several limitations to its use in lab experiments, the potential applications of Dibenzylamine are vast, and further investigation is warranted.
Synthesemethoden
Dibenzylamine can be synthesized through a variety of methods, including reductive amination of benzylamine and 2,5-dimethylbenzaldehyde, and condensation of benzylamine and 2,5-dimethylbenzaldehyde with benzyl chloride. The synthesis of Dibenzylamine is a complex process that requires careful attention to detail to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
Dibenzylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Dibenzylamine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide |
---|---|
Molekularformel |
C30H29NO |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
N-[(2,5-dimethylphenyl)-phenylmethyl]-2,2-diphenylpropanamide |
InChI |
InChI=1S/C30H29NO/c1-22-19-20-23(2)27(21-22)28(24-13-7-4-8-14-24)31-29(32)30(3,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-21,28H,1-3H3,(H,31,32) |
InChI-Schlüssel |
LKYOUFSONIPIEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C(C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C(C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.